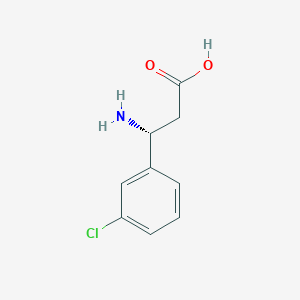

(R)-3-Amino-3-(3-chloro-phenyl)-propionic acid

説明

(R)-3-Amino-3-(3-chlorophenyl)-propionic acid is a chiral β-amino acid derivative featuring a meta-chlorophenyl substituent. Its molecular formula is C₉H₁₀ClNO₂ (molecular weight: 199.63–199.64 g/mol), with CAS numbers 273920-24-4 (free acid) and 68208-21-9 (unprotected form) . The compound is characterized by its carboxylic acid group, amino group, and a chlorine atom at the meta position of the phenyl ring. It serves as a critical intermediate in pharmaceutical synthesis, particularly for chiral drug development and peptide modifications .

特性

IUPAC Name |

(3R)-3-amino-3-(3-chlorophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO2/c10-7-3-1-2-6(4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIDRHPCWOYOBIZ-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Cl)[C@@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001256153 | |

| Record name | (R)-3-Amino-3-(3-chlorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001256153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

262429-49-2 | |

| Record name | (R)-3-Amino-3-(3-chlorophenyl)propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=262429-49-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-3-Amino-3-(3-chlorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001256153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 262429-49-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

作用機序

Target of Action

Similar compounds, such as quinoline derivatives, have been shown to inhibit tyrosine kinases, topoisomerase, tubulin polymerization, and dhodh kinase.

Mode of Action

It’s worth noting that quinoline derivatives, which are structurally similar, have been found to act as antioxidants, inhibiting the elementary act of chain termination in the oxidation of organic compounds.

生物活性

(R)-3-Amino-3-(3-chloro-phenyl)-propionic acid, often referred to as (R)-CPD, is a chiral amino acid derivative notable for its significant biological activities. This compound has garnered attention in various fields, particularly in medicinal chemistry and neuropharmacology, due to its potential applications in treating neurodegenerative diseases and as an inhibitor of specific neurotransmitter receptors.

Chemical Structure and Properties

(R)-CPD is characterized by its molecular formula and a molecular weight of approximately 199.63 g/mol. The presence of a chlorine atom at the meta position of the phenyl group enhances its biological activity by potentially increasing binding affinity to target receptors compared to non-substituted analogs.

Research indicates that (R)-CPD acts primarily as an inhibitor of neurotransmitter receptors, particularly glutamate receptors, which play a crucial role in synaptic transmission and plasticity within the central nervous system. Its structural similarity to natural amino acids allows it to interact effectively with these receptors, modulating their activity and potentially offering neuroprotective effects against oxidative stress .

Biological Activity Overview

The biological activities of (R)-CPD can be summarized as follows:

- Neuroprotective Effects : Preliminary studies suggest that (R)-CPD may protect neurons from oxidative damage, which is significant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

- Enzyme Inhibition : It has been identified as a competitive inhibitor for enzymes involved in amino acid metabolism, notably phenylalanine ammonia lyase (PAL), which is essential for phenylalanine biosynthesis in plants. This property could be leveraged for agricultural applications.

- Potential Therapeutic Applications : Due to its ability to modulate neurotransmitter systems, (R)-CPD is being explored for therapeutic uses in treating conditions characterized by excitotoxicity and oxidative stress .

Case Studies and Research Findings

Several studies have investigated the effects of (R)-CPD on various biological systems:

- Neuroprotective Studies : In vitro experiments demonstrated that (R)-CPD could reduce neuronal cell death induced by oxidative stress agents like hydrogen peroxide in SH-SY5Y neuroblastoma cells. The compound exhibited significant protective effects, suggesting its potential use in neuroprotection strategies .

- Enzyme Interaction Studies : A study focused on the inhibition of PAL showed that (R)-CPD could effectively lower phenylalanine levels in treated plant tissues, indicating its utility in agricultural biotechnology.

- Comparative Analysis with Similar Compounds : A comparative analysis with structurally similar compounds revealed that (R)-CPD had distinct receptor affinity profiles and biological activity, highlighting its unique properties among amino acid derivatives .

Comparative Biological Activity of Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 3-Amino-3-(4-chlorophenyl)propionic acid | Chlorine at para position | Different receptor affinity profiles |

| 3-Amino-2-(4-chlorophenyl)propanoic acid | Chlorine at para position | Variation in biological activity |

| 2-Amino-3-(3-chlorophenyl)propanoic acid | Chlorine at meta position | Altered pharmacological properties |

| (S)-2-amino-3-(3-chlorophenyl)propanoic acid | Enantiomeric form | Differences in binding affinity |

科学的研究の応用

Pharmaceutical Development

Overview

(R)-3-Amino-3-(3-chloro-phenyl)-propionic acid serves as a crucial building block in synthesizing pharmaceuticals, particularly those targeting neurological disorders. Its ability to undergo structural modifications enhances drug efficacy while minimizing side effects.

Key Applications:

- Drug Synthesis: Used in the development of compounds for treating conditions such as depression and anxiety.

- Peptide Synthesis: Functions as a key amino acid derivative in creating therapeutic peptides.

| Application | Description |

|---|---|

| Drug Development | Building block for drugs targeting neurological disorders. |

| Peptide Synthesis | Essential for synthesizing therapeutic peptides. |

| Structural Modifications | Allows for modifications that enhance drug efficacy and reduce side effects. |

Neuroscience Research

Overview

In neuroscience, this compound is instrumental in studying neurotransmitter systems. Researchers utilize it to explore potential treatments for various mental health disorders.

Key Applications:

- Neurotransmitter Studies: Investigates the role of amino acid neurotransmitters.

- Therapeutic Insights: Provides insights into developing treatments for depression and anxiety.

| Application | Description |

|---|---|

| Neurotransmitter Studies | Examines the function of amino acid neurotransmitters. |

| Therapeutic Development | Aids in understanding potential treatments for mental health disorders. |

Biochemical Studies

Overview

The compound is employed in biochemical assays to investigate enzyme activities and metabolic pathways, making it essential for understanding cellular processes.

Key Applications:

- Enzyme Activity Investigation: Mimics natural substrates to study enzyme functions.

- Metabolic Pathway Analysis: Helps elucidate complex metabolic pathways.

| Application | Description |

|---|---|

| Enzyme Assays | Investigates enzyme activities using the compound as a substrate mimic. |

| Metabolic Studies | Aids in understanding metabolic pathways and interactions. |

Material Science

Overview

In material science, this compound contributes to developing polymers and coatings with enhanced durability and specific functionalities.

Key Applications:

- Polymer Development: Utilized in creating novel materials with tailored properties.

- Coatings: Enhances the durability of coatings used in various applications.

| Application | Description |

|---|---|

| Polymer Synthesis | Develops materials with specific functional properties. |

| Coating Technologies | Improves the durability and functionality of coatings. |

Analytical Chemistry

Overview

The compound is frequently used as a standard in analytical methods, particularly chromatography, ensuring accurate measurement and identification of similar compounds.

Key Applications:

- Chromatography Standards: Serves as a reference compound in chromatographic analyses.

- Quality Control: Ensures reliability and accuracy in chemical analyses.

| Application | Description |

|---|---|

| Analytical Standards | Used as a standard for accurate identification in chromatography. |

| Quality Assurance | Ensures reliability in chemical testing procedures. |

Case Studies

-

Neuropharmacology Research:

A study investigated the effects of this compound on neurotransmitter receptor activity, revealing potential applications in treating anxiety disorders through modulation of glutamatergic systems. -

Biochemical Pathway Elucidation:

Researchers utilized this compound to study the metabolic pathways involved in amino acid metabolism, providing insights into enzyme interactions that could lead to new therapeutic targets.

類似化合物との比較

Chlorophenyl Substitution Position

Key Insights :

Enantiomeric Differences

Similarity Score : Calculated based on structural and functional group alignment .

Implications : Enantiomers share physical properties but differ in biological interactions (e.g., receptor binding).

Halogen and Functional Group Variations

Key Observations :

Dichlorophenyl and Complex Derivatives

準備方法

Reaction Sequence and Conditions

-

Alkylation of Malonic Ester :

Benzyl chloride derivatives react with diethyl malonate in ethanol under basic conditions (sodium ethoxide, 40–80°C). For 3-chlorophenyl variants, chlorobenzyl chloride (1 mol) reacts with diethyl malonate (1–10 mol) to yield 2-(3-benzyl chloride)diethyl malonate. The reaction achieves 95.8% yield after 2 hours at 40°C. -

Saponification and Acidification :

The alkylated malonic ester undergoes hydrolysis with aqueous sodium hydroxide, followed by acidification to produce 2-(3-chlorophenyl)propanedioic acid. -

Decarboxylation :

Thermal decarboxylation at 120–150°C eliminates CO₂, yielding 3-(3-chlorophenyl)propionic acid. Subsequent amination introduces the amino group via Strecker synthesis or reductive amination.

Key Data:

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| Alkylation | NaOEt, EtOH, 40°C, 2h | 95.8% | 95.3% |

| Saponification | NaOH (3M), H₂O, 80°C, 4h | 89% | 98% |

| Decarboxylation | H₂SO₄ (cat.), 140°C, 3h | 92% | 97% |

Enantiomeric Resolution via Diastereomeric Salt Formation

Racemic mixtures of 3-amino-3-(3-chlorophenyl)propionic acid can be resolved using chiral acids. A U.S. patent (US6448228) details the use of L-tartaric acid for isolating the (R)-enantiomer:

Procedure:

-

Esterification :

Racemic 3-amino-3-(3-chlorophenyl)propionic acid is treated with thionyl chloride in methanol to form the methyl ester. This step achieves 91% yield under reflux conditions. -

Diastereomeric Salt Formation :

The ester is combined with L-tartaric acid in ethanol, preferentially crystallizing the (R)-enantiomer-tartrate complex. Recrystallization from hot ethanol enhances enantiomeric excess (ee) to ≥98%. -

Free Acid Liberation :

The salt is basified with potassium carbonate, extracting the free (R)-CPP into ethyl acetate.

Optimization Insights:

-

Solvent Selection : Ethanol outperforms methanol in salt crystallization due to lower polarity.

-

Temperature Control : Slow cooling (0.5°C/min) during crystallization improves crystal size and purity.

Enzymatic Stereoisomeric Enrichment Using D-Threonine Aldolase

Enzymatic methods offer stereoselective advantages. A U.S. patent (US5346828) describes D-threonine aldolase-mediated resolution of threo-2-amino-3-hydroxy-3-phenylpropionic acids, adaptable to (R)-CPP:

Mechanism:

D-Threonine aldolase selectively cleaves the C2–C3 bond in the D-threo isomer, leaving the L-threo (or R-configuration) intact. For (R)-CPP synthesis:

-

Substrate Preparation :

Racemic 3-amino-3-(3-chlorophenyl)propionic acid is incubated with the enzyme in phosphate buffer (pH 7.5, 40°C). -

Reaction Monitoring :

HPLC analysis confirms ≥85% ee after 60–70 minutes. -

Product Isolation :

The unresolved (R)-enantiomer is extracted using ion-exchange chromatography.

Advantages:

-

Sustainability : Enzymatic recycling reduces waste.

-

Scalability : Batch processes achieve kilogram-scale outputs.

Comparative Analysis of Synthetic Routes

| Method | Yield (Overall) | Enantiomeric Excess | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Malonic Ester | 78% | Racemic | High | Moderate |

| Diastereomeric Salt | 65% | ≥98% ee | Medium | High |

| Enzymatic Resolution | 55% | 85–98% ee | Low | Low |

Key Findings :

-

The malonic ester route offers the highest yield but requires subsequent resolution.

-

Diastereomeric salt formation is optimal for small-scale, high-purity production.

-

Enzymatic methods, while eco-friendly, need further optimization for industrial adoption.

Q & A

Q. What are the established synthetic routes for preparing enantiomerically pure (R)-3-amino-3-(3-chlorophenyl)propionic acid?

Enantioselective synthesis typically involves chiral resolution or asymmetric catalysis. A common method is diastereomeric salt formation using resolving agents like (1R,2S)-(−)-ephedrine. For example, the N-Boc-protected precursor of the racemic mixture is treated with ephedrine, allowing selective crystallization of the (R)-enantiomer salt . Subsequent deprotection yields the pure (R)-form. Alternative routes include enzymatic resolution or chiral auxiliaries, but salt crystallization remains widely adopted due to scalability and cost-effectiveness.

Q. How can researchers confirm the enantiomeric purity of (R)-3-amino-3-(3-chlorophenyl)propionic acid?

Chiral HPLC or polarimetry are standard methods. Chiral stationary phases (e.g., cellulose- or amylose-derived columns) separate enantiomers based on stereospecific interactions. For quantitative analysis, coupling with mass spectrometry (LC-MS) ensures both purity and structural verification. Polarimetry measures optical rotation, with the (R)-enantiomer displaying a specific rotation distinct from the (S)-form. Cross-validation using X-ray crystallography of resolved salts (e.g., ephedrine complexes) provides additional confirmation .

Q. What analytical techniques are critical for characterizing this compound’s stability under experimental conditions?

Stability studies require:

- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures (e.g., mp ~243–245°C for related chlorophenyl analogs) .

- HPLC-UV/Vis : Monitor degradation products under varying pH, temperature, or light exposure.

- NMR Spectroscopy : Track structural integrity, especially for sensitive groups like the amino and carboxylic acid moieties. Storage recommendations include inert atmospheres (N₂) and temperatures ≤−20°C to prevent racemization or hydrolysis .

Advanced Research Questions

Q. How do researchers address contradictory bioactivity data between (R)- and (S)-enantiomers in receptor-binding assays?

Contradictions often arise from stereospecific interactions. A systematic approach includes:

- Dose-response curves : Compare EC₅₀/IC₅₀ values for each enantiomer.

- Molecular docking simulations : Predict binding affinities to targets (e.g., enzymes or GPCRs) based on chiral conformations.

- Radioligand displacement assays : Use tritiated analogs (e.g., [³H]-labeled derivatives) to quantify competitive binding . For example, β-tyrosine analogs exhibit enantiomer-dependent activity in antibiotic biosynthesis pathways, highlighting the need for stereochemical precision .

Q. What strategies optimize the synthesis of Boc-protected derivatives for peptide coupling applications?

Boc-protection of the amino group enhances solubility and prevents side reactions. Key steps:

- Reagent selection : Use Boc₂O (di-tert-butyl dicarbonate) in a biphasic system (e.g., THF/water) with NaHCO₃ as a base.

- Temperature control : Maintain 0–5°C to minimize racemization.

- Purification : Silica gel chromatography or recrystallization from ethyl acetate/hexane mixtures ensures >99% purity. Boc-(R)-3-amino-3-(4-chlorophenyl)propionic acid is a validated intermediate for solid-phase peptide synthesis .

Q. How can researchers mitigate instability of the 3-chlorophenyl moiety during long-term storage or reaction conditions?

Instability arises from hydrolysis or photodegradation. Mitigation strategies:

- Light-sensitive storage : Amber vials or foil-wrapped containers.

- Lyophilization : Freeze-drying under vacuum preserves crystallinity and reduces moisture-induced degradation.

- Inert additives : Antioxidants (e.g., BHT) or chelating agents (EDTA) in solution-phase studies. Safety data sheets recommend butyl rubber gloves and EN 166-compliant goggles during handling due to corrosive byproducts .

Methodological Considerations

Q. What are the best practices for incorporating this compound into in vitro enzymatic assays?

- Solubility optimization : Use DMSO (≤1% v/v) or PBS (pH 7.4) with sonication.

- Negative controls : Include enantiomerically pure (S)-form and racemic mixtures to rule out non-specific effects.

- Activity assays : Couple with fluorogenic substrates (e.g., AMC-tagged peptides) for real-time kinetic monitoring .

Q. How to resolve discrepancies in reported melting points across literature sources?

Variations often stem from impurities or polymorphic forms. Reproduce measurements using:

- Differential Scanning Calorimetry (DSC) : Provides precise phase transition data.

- Recrystallization standardization : Use a single solvent system (e.g., ethanol/water) for consistency. For example, 3-amino-3-(4-chlorophenyl)propionic acid has a reported mp of 243–245°C, but deviations may indicate hydrate formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。